Ethyl [3,4'-bipyridine]-6-carboxylate
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Description
Ethyl [3,4’-bipyridine]-6-carboxylate is a heterocyclic compound with the chemical formula C14H12N2O2. It consists of a bipyridine core (a fused ring system with two pyridine rings) with an ethyl ester group attached at the 6-position. The compound’s structure is shown below:
C2H5−C(O)−O−C(H)=C(H)−C(H)=N−C(H)=N−C(H)=C(H)=C(H)=C(H)=C(H)−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=N−C(H)=
Biological Activity
Ethyl [3,4'-bipyridine]-6-carboxylate is a bipyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its bipyridine structure, which consists of two pyridine rings connected by a carbon-carbon bond. The compound features an ethyl ester group and a carboxylate functional group at the 6-position of one of the pyridine rings. This unique structural configuration enhances its interaction with biological targets, such as enzymes and receptors involved in tumor growth and proliferation.
1. Antimicrobial Activity
Research indicates that bipyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Salmonella typhi | 16 µg/mL |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .
2. Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that it induces apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The compound's ability to chelate metal ions enhances its stability and biological activity. This property is particularly relevant in the context of enzyme inhibition and interaction with metal-dependent enzymes.
- Hydrogen Bonding : The carboxylate group facilitates hydrogen bonding with biological macromolecules, which may enhance its binding affinity to target proteins.
- Inhibition of Tumor Growth : Studies suggest that it may inhibit key enzymes involved in tumor metabolism and growth, although further research is needed to elucidate these pathways fully .
Case Studies
Several studies have explored the potential applications of this compound in drug development:
- Study on Anticancer Properties : In a study published in Journal of Medicinal Chemistry, researchers found that modifications to the bipyridine structure could enhance anticancer activity. This compound was shown to have synergistic effects when combined with existing chemotherapeutics .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-4-3-11(9-15-12)10-5-7-14-8-6-10/h3-9H,2H2,1H3 |
InChI Key |
HAXJTFOWAJSGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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